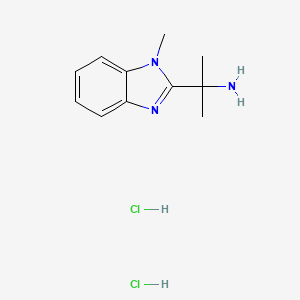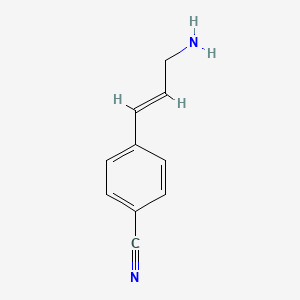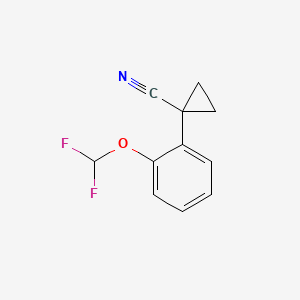
1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H9F2NO It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-(difluoromethoxy)benzyl bromide with a cyclopropane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, NaBr), amines (e.g., NH3, RNH2)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, amine derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features may contribute to its efficacy and selectivity in targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group and the cyclopropane ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2-(Trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-(2-(Methoxy)phenyl)cyclopropane-1-carbonitrile: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(2-(Chloromethoxy)phenyl)cyclopropane-1-carbonitrile: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C11H9F2NO |
|---|---|
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9F2NO/c12-10(13)15-9-4-2-1-3-8(9)11(7-14)5-6-11/h1-4,10H,5-6H2 |
InChI-Schlüssel |
NIAFCVFAGATACA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
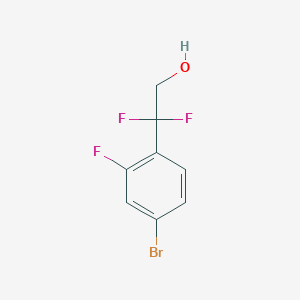
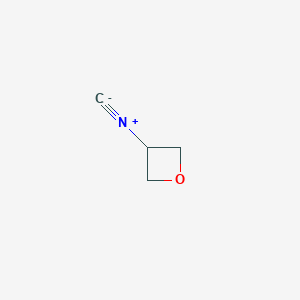
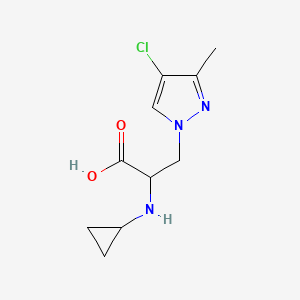
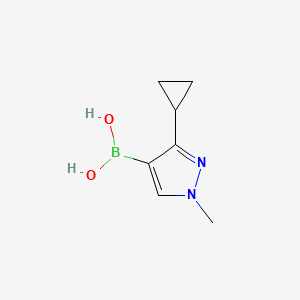
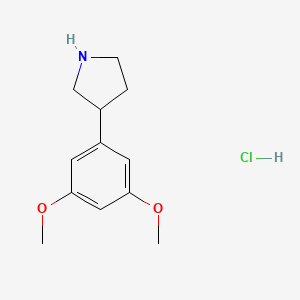

![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)



